Zizanoic acid

Natural Product Isolation Analytical Chemistry Sesquiterpenoid Purification

Researchers targeting drug-resistant Mycobacterium tuberculosis or developing botanical acaricides require stereochemically precise zizanoic acid-analogs like epizizanoic acid and khusimol are not functionally interchangeable. This compound exhibits antimycobacterial activity (MIC ~0.5 mg/mL against drug-resistant Mtb) and acaricidal efficacy against Amblyomma cajennense and Rhipicephalus microplus ticks. Isolated via KOH-impregnated silica gel to 84-87% purity, it also serves as a precursor for khusimol synthesis and a reference standard for GC-MS/UHPLC-HRMS method validation. Ensure procurement of the correct stereoisomer for biological relevance.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 16203-25-1
Cat. No. B094471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZizanoic acid
CAS16203-25-1
Synonymskhusenic acid
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C
InChIInChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10-12H,1,4-8H2,2-3H3,(H,16,17)/t10-,11-,12-,15-/m1/s1
InChIKeyIJGMVUXEZUEDJR-RTWAVKEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zizanoic Acid Baseline Characteristics


Zizanoic acid (CAS 16203-25-1) is a naturally occurring tricyclic sesquiterpenoid carboxylic acid classified within the zizaane family [1]. It is a prominent constituent of vetiver essential oil (Chrysopogon zizanioides), typically present at less than 10% concentration in the crude oil [2]. The compound possesses a rigid tricyclo[6.2.1.0¹,⁵]undecane skeleton with a carboxylic acid functional group, conferring unique physicochemical properties such as a calculated topological polar surface area of 37.30 Ų and a molecular weight of 234.33 g/mol [1].

Zizanoic Acid: Why Analogs Cannot Substitute


The zizaane sesquiterpenoid class exhibits profound structural and functional heterogeneity that precludes simple analog substitution. Zizanoic acid, epizizanoic acid, and isozizanoic acid share the same molecular formula (C₁₅H₂₂O₂) but differ critically in stereochemistry and ring junction geometry [1]. These stereochemical variations directly impact biological activity: for instance, the carboxylic acid moiety of zizanoic acid enables selective isolation via acid-base extraction, whereas the alcohol khusimol (a structurally related tricyclic vetiver constituent) partitions differently and exhibits distinct acaricidal efficacy [2][3]. Furthermore, synthetic accessibility varies dramatically—zizanoic acid requires 20 synthetic steps from (-)-10-camphorsulfonic acid, compared to 19 steps for epizizanoic acid and 16 steps for khusimone, reflecting unique retrosynthetic challenges [4]. Procurement decisions must therefore be guided by the specific stereoisomer and functional group required for the intended application, as even closely related zizaane derivatives are not functionally interchangeable.

Zizanoic Acid: Evidence vs. Analogs


Selective Isolation by KOH-Impregnated Silica Gel

Zizanoic acid can be selectively isolated from commercial vetiver essential oil at 84–87% purity using a single KOH-impregnated silica gel column chromatography step, whereas the compound is present at less than 10% in the crude oil [1]. This represents an enrichment factor of >8-fold in a single chromatographic step. In contrast, valerenic acid, a sesquiterpenoid acid co-isolated in the same study, required additional purification steps to achieve comparable purity, highlighting the unique selectivity of this method for zizanoic acid [1].

Natural Product Isolation Analytical Chemistry Sesquiterpenoid Purification

Acaricidal Efficacy by Acidity Level

Vetiver essential oils with high acidity (HAV), which correlates with elevated zizanoic acid concentration, demonstrated superior acaricidal activity against Amblyomma cajennense and Rhipicephalus microplus ticks compared to low acidity oils (LAV) [1]. The HAV oil contained 16.28% khusimol and a proportionally higher zizanoic acid content, while the LAV oil contained 19.39% khusimol but lower zizanoic acid [1]. Both oils reduced oviposition, egg hatch, and larval survival more effectively than commercial acaricide references, but the high-acidity (high zizanoic acid) formulation exhibited a distinct efficacy profile attributed to the acid fraction [1][2].

Acaricide Discovery Veterinary Parasitology Natural Product Pesticides

Synthetic Steps vs. Epizizanoic Acid and Khusimone

The total synthesis of optically active zizanoic acid from (-)-10-camphorsulfonic acid requires 20 steps, compared to 19 steps for epizizanoic acid and 16 steps for khusimone [1]. The additional step in the zizanoic acid synthesis involves a specific rearrangement of a tricyclo[6.2.1.0¹,⁶]undecane system to construct the requisite tricyclo[6.2.1.0¹,⁵]undecane skeleton of the tricyclovetivane class, a transformation not required for the other zizaane derivatives [1].

Total Synthesis Sesquiterpenoid Chemistry Process Chemistry

Absence of Gibberellin-Like Activity

Zizanoic acid was evaluated as a gibberellin analogue and demonstrated no plant-growth regulating activity, in contrast to the potent growth-promoting effects of gibberellic acid and its active analogues [1]. This finding establishes that despite its sesquiterpenoid skeleton—a scaffold shared with gibberellins—zizanoic acid does not activate gibberellin signaling pathways and thus can be excluded from applications requiring plant hormone modulation [1].

Plant Physiology Gibberellin Analogues Agrochemical Screening

Zizanoic Acid: Application Scenarios


Natural Acaricide Formulations for Veterinary Use

Given the differential acaricidal activity of high-zizanoic acid vetiver oils against Amblyomma cajennense and Rhipicephalus microplus ticks [1], zizanoic acid is a priority procurement target for researchers developing botanical acaricides. The compound's contribution to oviposition reduction and larval mortality, coupled with its natural origin, positions it as a sustainable alternative to synthetic acaricides facing resistance issues [1][2].

Khusimol Precursor for Fragrance

Zizanoic acid can be chemically transformed into khusimol, a tricyclic sesquiterpene alcohol with highly desirable olfactory properties for fine perfumery [2]. The acid's selective isolation at 84–87% purity [3] enables cost-effective conversion to khusimol, adding value to high-acidity vetiver oil fractions that are otherwise undervalued in the fragrance market [2].

Antimycobacterial Lead Discovery

Zizanoic acid is documented as an antimycobacterial agent with activity against drug-resistant Mycobacterium tuberculosis strains [4]. Although quantitative MIC data from primary literature are limited, the compound's classification as a weak carboxylic acid suggests a mechanism potentially distinct from front-line tuberculosis drugs [5], warranting procurement for mechanism-of-action studies and scaffold optimization.

Analytical Reference Standard

The selective isolation protocol using KOH-impregnated silica gel [3] provides a benchmark method for purifying sesquiterpenoid acids from complex essential oil matrices. Zizanoic acid serves as a reference standard for developing and validating GC-MS and UHPLC-HRMS methods targeting acidic sesquiterpenoids in vetiver and related essential oils [3].

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